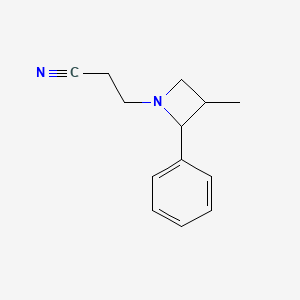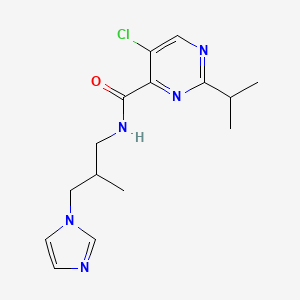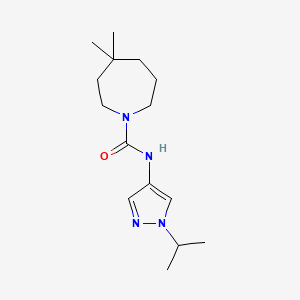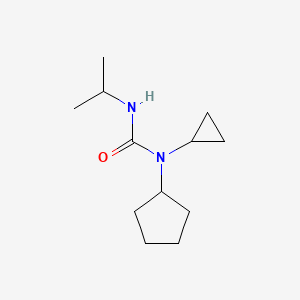
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a versatile compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has been studied extensively. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of different enzymes, including proteases and kinases. Moreover, it has also been found to inhibit the production of reactive oxygen species, which are involved in various pathological conditions. In addition, it has been found to exhibit significant effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
実験室実験の利点と制限
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. Moreover, it exhibits significant activity against different cancer cell lines, bacteria, and fungi, making it a potential candidate for the development of new drugs. However, there are also some limitations associated with its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. Moreover, its potential toxicity and side effects need to be evaluated before it can be used in clinical trials.
将来の方向性
There are several future directions for the study of 3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile. One of the most important directions is the elucidation of its mechanism of action. Further studies are needed to understand how the compound inhibits the growth of cancer cells and bacteria. Moreover, its potential use as an anti-inflammatory agent needs to be explored further. In addition, the development of new analogs and derivatives of the compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the evaluation of its toxicity and safety profile needs to be carried out before it can be used in clinical trials.
合成法
The synthesis of 3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has been achieved using different methods. One of the most common methods is the reaction of 3-methyl-2-phenylazetidine with acrylonitrile in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product. Other methods include the reaction of 3-methyl-2-phenylazetidine with different nitriles or the reaction of 3-phenylpropionitrile with 3-methyl-2-azetidinone.
科学的研究の応用
3-(3-Methyl-2-phenylazetidin-1-yl)propanenitrile has been studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against different cancer cell lines. Moreover, it has also been studied for its potential use as an anti-inflammatory agent. In addition, it has been found to exhibit significant activity against bacteria and fungi, and it has been studied for its potential use as an antimicrobial agent.
特性
IUPAC Name |
3-(3-methyl-2-phenylazetidin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-11-10-15(9-5-8-14)13(11)12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBGPAIJCXSXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)

![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)


![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)


![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)



![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)
